Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a carboxylate group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines typically involves the annulation of a triazole ring to a pyrimidine ring. One common method is the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions . These reactions are usually carried out at room temperature, followed by water extraction and recrystallization.
Industrial Production Methods
Industrial production of sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. Microwave-assisted synthesis has also been explored for its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazole or pyrimidine rings.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and properties.
Scientific Research Applications
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway by interacting with active residues of ATF4 and NF-kB proteins . This inhibition reduces the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridines: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
[1,2,4]Triazolo[4,3-a]pyrimidines: Differ in the position of the nitrogen atoms in the triazole ring.
Pyrazolo[1,5-a]pyrimidines: Contain a pyrazole ring fused to a pyrimidine ring.
Uniqueness
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which can influence its solubility, reactivity, and biological activity. This compound’s ability to inhibit specific molecular pathways also sets it apart from other similar compounds .
Properties
CAS No. |
2260935-64-4 |
---|---|
Molecular Formula |
C6H3N4NaO2 |
Molecular Weight |
186.10 g/mol |
IUPAC Name |
sodium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C6H4N4O2.Na/c11-5(12)4-1-7-6-8-3-9-10(6)2-4;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI Key |
KJYVCQXGALVMNO-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.